molecular formula C20H16O6 B3514962 4-propanoylphenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate

4-propanoylphenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B3514962
M. Wt: 352.3 g/mol
InChI Key: UVQCQHVOQFNSAF-UHFFFAOYSA-N
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Description

4-propanoylphenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromene derivatives. . This compound, in particular, is characterized by its unique structural features, which include a propanoylphenyl group and a methoxy-substituted chromene core.

Preparation Methods

The synthesis of 4-propanoylphenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 4-oxo-4H-chromene-3-carbaldehydes with aromatic amines and cyanoacetates under catalyst-free conditions in an ethanol-water medium . This environmentally friendly approach avoids the use of toxic solvents and catalysts, making it a sustainable option for industrial production.

Another method involves the catalytic asymmetric conjugate allylation of coumarins, which provides a versatile route for the preparation of chromene derivatives . This method utilizes commercially available reagents and over-dried apparatus to ensure high yields and purity of the final product.

Chemical Reactions Analysis

4-propanoylphenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the compound can be reduced using sodium borohydride, leading to the formation of corresponding alcohol derivatives . It can also participate in substitution reactions with different nucleophiles, resulting in the formation of various substituted chromene derivatives .

Common reagents used in these reactions include sodium borohydride for reduction, and aromatic amines or cyanoacetates for substitution reactions. The major products formed from these reactions are typically chromene derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

4-propanoylphenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, chromene derivatives are known for their anticancer, antimicrobial, and anti-inflammatory activities . This compound, in particular, has shown potential in the development of new drug candidates due to its unique structural features and biological activities.

In the industrial sector, chromene derivatives are used in the production of perfumes, cosmetics, and laser dyes . The compound’s ability to act as an antioxidant and enzyme inhibitor further expands its applications in various fields of research and industry.

Mechanism of Action

The mechanism of action of 4-propanoylphenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. Chromene derivatives are known to inhibit oxidative stress by scavenging free radicals and reducing reactive oxygen species . This antioxidant activity is crucial in preventing cellular damage and inflammation.

Additionally, the compound can inhibit various enzymes, such as monoamine oxidase and acetylcholinesterase, which are involved in neurological disorders . By targeting these enzymes, the compound can modulate neurotransmitter levels and improve cognitive functions.

Comparison with Similar Compounds

4-propanoylphenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate can be compared with other similar compounds, such as 2-oxo-2H-chromene-3-carboxylate derivatives and 4H-chromene analogs . These compounds share a similar chromene core but differ in their substituents and functional groups.

For example, 3-carbethoxycoumarin and methyl 6-fluorochromone-2-carboxylate are structurally related compounds that exhibit different biological activities due to their unique substituents . The presence of the propanoylphenyl and methoxy groups in this compound imparts distinct properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-propanoylphenyl) 6-methoxy-2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O6/c1-3-17(21)12-4-6-14(7-5-12)25-19(22)16-11-13-10-15(24-2)8-9-18(13)26-20(16)23/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQCQHVOQFNSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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